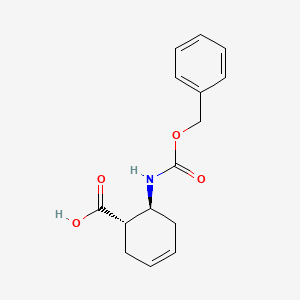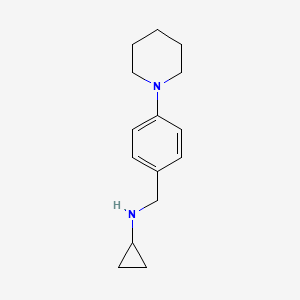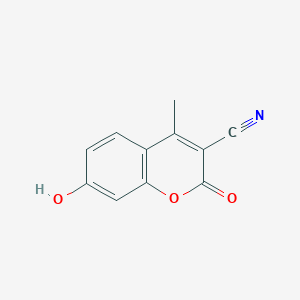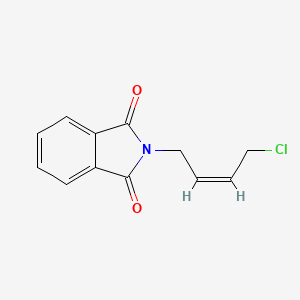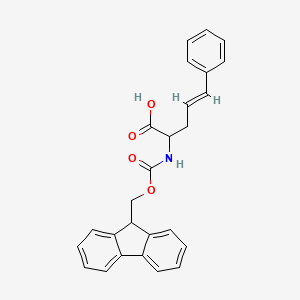
FMOC-DL-苯乙烯丙氨酸
描述
FMOC-DL-styrylalanine, also known as (4E)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-phenyl-4-pentenoic acid, is a synthetic amino acid derivative. It is characterized by the presence of a fluorenylmethyloxycarbonyl (FMOC) protecting group attached to the amino group of DL-styrylalanine. This compound is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions.
科学研究应用
FMOC-DL-styrylalanine has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and as a building block for more complex molecules.
Biology: The compound is employed in the study of protein interactions and enzyme mechanisms.
Medicine: FMOC-DL-styrylalanine derivatives are investigated for their potential therapeutic properties.
Industry: It is used in the production of pharmaceuticals and as a reagent in various chemical processes.
作用机制
Target of Action
FMOC-DL-styrylalanine is a compound that primarily targets amines . The fluorenylmethoxycarbonyl (Fmoc) group in FMOC-DL-styrylalanine is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines .
Mode of Action
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The Fmoc group plays a significant role in the chemical synthesis of peptides . Its integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides . The Fmoc group allows very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .
Result of Action
The result of FMOC-DL-styrylalanine’s action is the protection of amines during peptide synthesis . This protection is crucial for the successful synthesis of peptides . The Fmoc group also contributes to the formation of a supramolecular nanofiber network, which is utilized as scaffold materials for cell .
Action Environment
The action of FMOC-DL-styrylalanine can be influenced by environmental factors. For instance, the Fmoc group is base-labile, meaning its action can be influenced by the pH of the environment . Additionally, the Fmoc group has been found to have antimicrobial properties specific to Gram-positive bacteria . Its weak antibacterial activity against Gram-negative bacteria is due to their inability to cross the bacterial membrane .
生化分析
Biochemical Properties
FMOC-DL-styrylalanine plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes, proteins, and other biomolecules. For instance, FMOC-DL-styrylalanine is known to interact with proteases during peptide synthesis, where the FMOC group protects the amino group of the amino acid, preventing unwanted reactions. The FMOC group can be removed under basic conditions, allowing the amino acid to participate in peptide bond formation .
Cellular Effects
FMOC-DL-styrylalanine has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, FMOC-DL-styrylalanine has been shown to inhibit the formation of bacterial biofilms by interacting with the extracellular matrix components, such as proteins, carbohydrates, and extracellular DNA. This interaction disrupts the stability of the biofilm and reduces bacterial cell population .
Molecular Mechanism
The molecular mechanism of FMOC-DL-styrylalanine involves its interaction with biomolecules at the molecular level. The FMOC group provides steric hindrance, protecting the amino group of the amino acid from unwanted reactions during peptide synthesis. Additionally, FMOC-DL-styrylalanine can inhibit or activate enzymes by binding to their active sites, altering their activity. This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of FMOC-DL-styrylalanine can change over time. The stability and degradation of this compound are crucial factors in its long-term effects on cellular function. FMOC-DL-styrylalanine is relatively stable under standard laboratory conditions, but it can degrade over time, especially under acidic or basic conditions. Long-term studies have shown that FMOC-DL-styrylalanine can have sustained effects on cellular processes, such as inhibiting biofilm formation and reducing bacterial populations .
Dosage Effects in Animal Models
The effects of FMOC-DL-styrylalanine vary with different dosages in animal models. At low doses, FMOC-DL-styrylalanine can inhibit bacterial growth by disrupting biofilm formation. At higher doses, it can cause oxidative and osmotic stress, leading to altered membrane permeability and integrity. These effects can result in toxic or adverse effects at high doses, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
FMOC-DL-styrylalanine is involved in various metabolic pathways. It interacts with enzymes such as alanine dehydrogenase, which plays a role in the biosynthesis of alanine. The presence of the FMOC group can influence the metabolic flux and levels of metabolites. For example, FMOC-DL-styrylalanine can affect the production of L-alanine by interacting with alanine dehydrogenase and other related enzymes .
Transport and Distribution
The transport and distribution of FMOC-DL-styrylalanine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via amino acid transporters, allowing it to accumulate in specific cellular compartments. The FMOC group can also influence the localization and accumulation of FMOC-DL-styrylalanine within cells .
Subcellular Localization
FMOC-DL-styrylalanine exhibits specific subcellular localization, which can affect its activity and function. The presence of targeting signals or post-translational modifications can direct FMOC-DL-styrylalanine to specific compartments or organelles within the cell. For instance, FMOC-DL-styrylalanine can localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins, influencing their activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of FMOC-DL-styrylalanine typically involves the protection of the amino group of DL-styrylalanine with the FMOC group. This can be achieved by reacting DL-styrylalanine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The reaction proceeds under mild conditions and yields FMOC-DL-styrylalanine as a solid product.
Industrial Production Methods
Industrial production of FMOC-DL-styrylalanine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions
FMOC-DL-styrylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the double bonds in the styryl group to single bonds.
Substitution: The FMOC group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of FMOC-DL-styrylalanine, while reduction may produce reduced derivatives with single bonds in the styryl group.
相似化合物的比较
FMOC-DL-styrylalanine is unique due to its combination of the FMOC protecting group and the styrylalanine moiety. Similar compounds include:
FMOC-DL-phenylalanine: Another FMOC-protected amino acid used in peptide synthesis.
FMOC-DL-tryptophan: A compound with similar protecting group but different amino acid.
FMOC-DL-tyrosine: Used in similar applications but with a different aromatic side chain.
FMOC-DL-styrylalanine stands out due to its specific structural features and the stability of the FMOC group under various conditions.
属性
IUPAC Name |
(E)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-phenylpent-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c28-25(29)24(16-8-11-18-9-2-1-3-10-18)27-26(30)31-17-23-21-14-6-4-12-19(21)20-13-5-7-15-22(20)23/h1-15,23-24H,16-17H2,(H,27,30)(H,28,29)/b11-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMHHKMOLFNMMV-DHZHZOJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215190-24-2 | |
| Record name | Fmoc-L-Styrylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylic acid](/img/structure/B1353653.png)

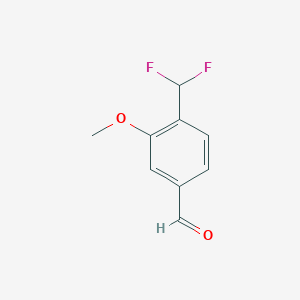
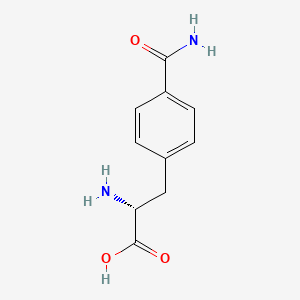

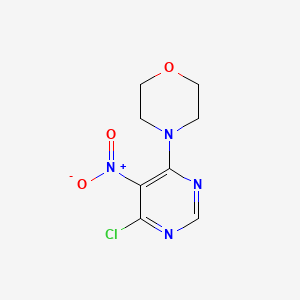
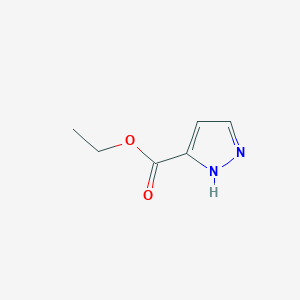
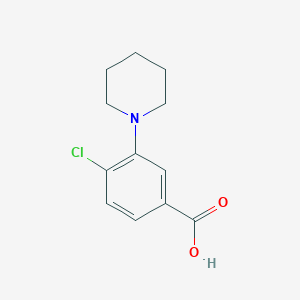
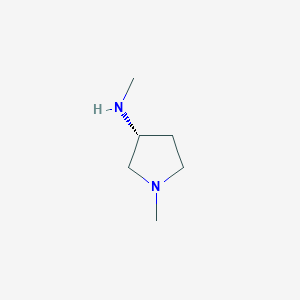
![(3aR,5S,6S,6aR)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-ol](/img/structure/B1353679.png)
